molecular formula C5H3N3S B6250961 [1,3]thiazolo[4,5-b]pyrazine CAS No. 274-00-0

[1,3]thiazolo[4,5-b]pyrazine

Cat. No.: B6250961
CAS No.: 274-00-0
M. Wt: 137.16 g/mol
InChI Key: HEIZPACCIHXHKV-UHFFFAOYSA-N
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Description

[1,3]thiazolo[4,5-b]pyrazine is a useful research compound. Its molecular formula is C5H3N3S and its molecular weight is 137.16 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]thiazolo[4,5-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3S/c1-2-7-5-4(6-1)8-3-9-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIZPACCIHXHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40606863
Record name [1,3]Thiazolo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-00-0
Record name [1,3]Thiazolo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Emergence in Heterocyclic Compound Research

The exploration of thiazolopyrazines as a class of heterocyclic compounds began to gain momentum in the latter half of the 20th century, driven by the quest for new pharmacologically active agents. Early research into purine (B94841) analogues as amplifiers of phleomycin (B10820842) in the 1980s led to the synthesis and investigation of various 2- and 6-substituted thiazolo[4,5-b]pyrazines. researchgate.net These initial studies were crucial in establishing the synthetic accessibility and biological potential of the kolabshop.comnih.govthiazolo[4,5-b]pyrazine core.

The foundational synthetic routes to this scaffold typically involved the cyclization of appropriately substituted pyrazine (B50134) precursors. A common and effective method has been the ring closure of 3-aminopyrazine-2-thiols with various reagents such as orthoesters or potassium ethyl xanthate. researchgate.net These early synthetic endeavors laid the groundwork for the subsequent development of more sophisticated and diverse methodologies, including solid-phase parallel synthesis, which has enabled the creation of extensive libraries of kolabshop.comnih.govthiazolo[4,5-b]pyrazine derivatives for high-throughput screening.

Structural Significance and Distinctive Features Within Fused Heterocyclic Systems

The kolabshop.comnih.govthiazolo[4,5-b]pyrazine scaffold is a fused bicyclic system composed of a thiazole (B1198619) ring and a pyrazine (B50134) ring. This fusion results in a unique electronic landscape that distinguishes it from its constituent monocyclic rings and other related fused systems like benzothiazoles.

The pyrazine ring, with its two nitrogen atoms, imparts a significant electron-deficient character to the entire fused system. This electron deficiency is more pronounced than that of a benzene (B151609) ring, making the kolabshop.comnih.govthiazolo[4,5-b]pyrazine core more susceptible to nucleophilic attack and influencing the reactivity of its substituents. For instance, the methyl group in 2-methylthiazolo[4,5-b]pyrazine (B11766362) is sufficiently activated to participate in Knoevenagel condensation reactions, a reactivity not observed with the less electron-deficient benzothiazoles.

Current Academic Research Trajectories and Interdisciplinary Relevance

Classical Cyclization and Annulation Reactions for Core Construction

The foundational methods for constructing the researchgate.netacs.orgthiazolo[4,5-b]pyrazine scaffold often involve the cyclization of appropriately substituted pyrazine precursors. A common strategy is the reaction of a diaminopyrazine derivative with a thiocarbonyl compound. For instance, the cyclocondensation of 5,6-diaminopyrazine-2-carbonitrile with carbon disulfide in a basic medium, such as potassium hydroxide (B78521) in anhydrous ethanol, yields 2-mercaptothiazolo[4,5-b]pyrazine. This intermediate can then be further functionalized, for example, by methylation with methyl iodide to produce 2-(methylthio)thiazolo[4,5-b]pyrazine.

Another classical approach is the Hantzsch-type thiazole annulation. This involves reacting a 3-bromo-5-aminopyrazine-2-carboxaldehyde with thioacetamide (B46855) in an acidic medium like acetic acid. This one-pot method directly forms the thiazole ring fused to the pyrazine core. Nucleophilic aromatic substitution on preformed pyrazine rings also provides a route to this scaffold. For example, 2-chlorothiazolo[4,5-b]pyrazine (B2381048) can undergo thiolation with sodium thiomethoxide in a polar aprotic solvent like DMSO to yield the corresponding 2-(methylthio) derivative.

The following table summarizes key classical reactions for the synthesis of the researchgate.netacs.orgthiazolo[4,5-b]pyrazine core:

Starting MaterialsReagentsProductKey Features
5,6-Diaminopyrazine-2-carbonitrileCarbon disulfide, Potassium hydroxide, Methyl iodide2-(Methylthio)thiazolo[4,5-b]pyrazineTwo-step process involving cyclization and subsequent methylation.
3-Bromo-5-aminopyrazine-2-carboxaldehydeThioacetamide, Acetic acid researchgate.netacs.orgThiazolo[4,5-b]pyrazine derivativeOne-pot Hantzsch-type thiazole synthesis.
2-Chlorothiazolo[4,5-b]pyrazineSodium thiomethoxide, DMSO2-(Methylthio)thiazolo[4,5-b]pyrazineNucleophilic aromatic substitution on a pre-functionalized pyrazine.

Modern and Sustainable Synthetic Routes, Including Microwave-Assisted Protocols

In recent years, synthetic chemists have focused on developing more efficient and environmentally benign methods for constructing heterocyclic scaffolds. Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times and increased yields compared to conventional heating methods. d-nb.infounivpancasila.ac.idmdpi.com For instance, the reaction of dithiooxamide (B146897) with pyrazole-4-carbaldehydes to form bis(pyrazol-4-yl) researchgate.netacs.orgthiazolo[5,4-d] researchgate.netacs.orgthiazoles, a related fused system, is effectively achieved under microwave irradiation, a reaction that does not proceed well with conventional heating. scispace.com While direct microwave-assisted synthesis of the parent researchgate.netacs.orgthiazolo[4,5-b]pyrazine is not extensively detailed in the provided results, the successful application to analogous systems suggests its high potential for this scaffold as well. d-nb.infoscispace.comumich.edu

Tandem Reaction Sequences forresearchgate.netacs.orgthiazolo[4,5-b]pyrazine Derivatives

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a streamlined approach to complex molecules. A notable example is the synthesis of N-substituted-2-aminothiazolo[4,5-b]pyrazines from o-aminohalopyrazines and isothiocyanates. mdpi.compsu.eduresearchgate.net This process involves the initial reaction of the o-aminohalopyrazine with the isothiocyanate to form a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization to afford the final fused heterocyclic system. The reaction conditions, such as the choice of base and solvent, are crucial for achieving good yields. psu.eduresearchgate.net For example, using a strong base like sodium hydroxide in a solvent such as DMSO has been found to be effective. psu.eduresearchgate.net

Knoevenagel Condensation inresearchgate.netacs.orgthiazolo[4,5-b]pyrazine Synthesis

The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and an aldehyde or ketone, has been successfully applied to the functionalization of researchgate.netacs.orgthiazolo[4,5-b]pyrazine derivatives. researchgate.netjst.go.jpnih.gov Specifically, 2-methyl- researchgate.netacs.orgthiazolo[4,5-b]pyrazines can react with various aldehydes in the presence of a weak base like piperidine (B6355638) and acetic acid. jst.go.jp This reactivity is noteworthy because the analogous reaction with benzothiazoles is not feasible. jst.go.jpnih.gov The electron-deficient nature of the pyrazine ring in the researchgate.netacs.orgthiazolo[4,5-b]pyrazine system is believed to enhance the acidity of the methyl protons, facilitating the condensation. jst.go.jp This method provides a direct route to olefinic derivatives, which are valuable for developing functional molecules such as fluorescent probes. researchgate.netjst.go.jp

Solid-Phase Synthesis Techniques forresearchgate.netacs.orgthiazolo[4,5-b]pyrazine Library Generation

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of related compounds, which is particularly useful in drug discovery and materials science. A solid-phase synthesis of N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives has been developed. acs.orgresearchgate.netdongguk.edu This strategy involves the use of an isothiocyanate-terminated resin, which reacts with an o-bromo-2-aminopyrazine in a tandem reaction to form the cyclized researchgate.netacs.orgthiazolo[4,5-b]pyrazine scaffold attached to the solid support. acs.org

Further diversification can be achieved by performing reactions on the resin-bound intermediate. For example, Suzuki coupling can be used to introduce various substituents at the C6 position. acs.org Subsequent functionalization of the 2-amino group with a range of electrophiles, such as alkyl halides, acyl chlorides, and sulfonyl chlorides, followed by cleavage from the resin, yields a library of diverse N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives. acs.org This approach offers the advantages of simplified purification and the ability to systematically explore the structure-activity relationships of this heterocyclic system.

The following table outlines the key steps in the solid-phase synthesis of a researchgate.netacs.orgthiazolo[4,5-b]pyrazine library:

StepDescriptionReagents/ConditionsPurpose
1. Resin FunctionalizationAttachment of an isothiocyanate group to the solid support.Isothiocyanate precursorTo create a reactive handle on the resin. acs.org
2. Tandem CyclizationReaction of the resin-bound isothiocyanate with an o-bromo-2-aminopyrazine.o-Bromo-2-aminopyrazineTo construct the core researchgate.netacs.orgthiazolo[4,5-b]pyrazine scaffold on the solid phase. acs.org
3. Diversification (e.g., Suzuki Coupling)Introduction of a variety of substituents at a specific position (e.g., C6).Boronic acids, Palladium catalystTo generate a library of compounds with different functionalities at this position. acs.org
4. Further FunctionalizationReaction of the 2-amino group with various electrophiles.Alkyl halides, Acyl chlorides, Sulfonyl chloridesTo introduce another point of diversity. acs.org
5. CleavageRelease of the final products from the solid support.Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)To obtain the purified library of researchgate.netacs.orgthiazolo[4,5-b]pyrazine derivatives. acs.org

Strategies for Diverse Substituent Introduction at Key Positions (e.g., C2, C6)

One common approach for the synthesis of 2-substituted Current time information in Bangalore, IN.thiazolo[4,5-b]pyrazines involves the cyclization of appropriately substituted aminopyrazine precursors. For instance, the reaction of 2-amino-3-chloropyrazine (B41553) with phenylisothiocyanate in the presence of a base like sodium hydroxide in dimethyl sulfoxide (B87167) (DMSO) leads to the formation of N-phenyl-2-aminothiazolo[4,5-b]pyrazine. psu.edu Similarly, 2-amino-3,5-dibromopyrazine (B131937) can be acetylated and subsequently treated with phosphorus pentasulfide (P₄S₁₀) to yield 2-methyl-6-bromo- Current time information in Bangalore, IN.thiazolo[4,5-b]pyrazine through thioamide formation and intramolecular cyclization. jst.go.jp

The introduction of a methylthio group at the C2 position is achieved by the cyclocondensation of 5,6-diaminopyrazine-2-carbonitrile with carbon disulfide under basic conditions to form 2-mercapto- Current time information in Bangalore, IN.thiazolo[4,5-b]pyrazine, which is then methylated with methyl iodide.

Furthermore, the C6 position is amenable to functionalization, often through halogenation followed by cross-coupling reactions. For example, 2-amino- Current time information in Bangalore, IN.thiazolo[4,5-b]pyrazine can be brominated at the C6 position to provide a versatile handle for further derivatization.

A notable method for extending the functionality at the C2 position is the Knoevenagel condensation. 2-Methyl- Current time information in Bangalore, IN.thiazolo[4,5-b]pyrazine derivatives can react with various aldehydes in the presence of a weak base like piperidine to form α,β-unsaturated ketone extensions, a reaction not readily achievable with the less electron-deficient benzothiazole (B30560) system. jst.go.jpresearchgate.net

Table 1: Examples of Substituent Introduction at C2 and C6 Positions

Position Substituent Reagents and Conditions Precursor Yield (%) Reference(s)
C2 N-Phenylamino Phenylisothiocyanate, NaOH, DMSO, rt 2-Amino-3-chloropyrazine Moderate psu.edu
C2 Methyl 1. Ac₂O, DMAP, MeCN; 2. P₄S₁₀, reflux 2-Amino-3,5-dibromopyrazine 74 jst.go.jp
C2 Methylthio 1. CS₂, KOH, EtOH, reflux; 2. MeI, DMF, 60°C 5,6-Diaminopyrazine-2-carbonitrile 68
C6 Bromo Brominating agent 2-Amino- Current time information in Bangalore, IN.thiazolo[4,5-b]pyrazine -
C2-Methyl -(CH=CH)-Ar Ar-CHO, Piperidine, Acetic Acid 2-Methyl- Current time information in Bangalore, IN.thiazolo[4,5-b]pyrazine Moderate jst.go.jpresearchgate.net

Nucleophilic Aromatic Substitution Reactions onCurrent time information in Bangalore, IN.benchchem.comthiazolo[4,5-b]pyrazine Systems

The electron-deficient nature of the pyrazine ring in the Current time information in Bangalore, IN.thiazolo[4,5-b]pyrazine system facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by a suitable leaving group. The C2 and C6 positions are common sites for such transformations.

A key example is the displacement of a chlorine atom at the C2 position. Preformed 2-chloro- Current time information in Bangalore, IN.thiazolo[4,5-b]pyrazine undergoes efficient thiolation upon reaction with sodium thiomethoxide in DMSO at 80°C, yielding 2-(methylthio)- Current time information in Bangalore, IN.thiazolo[4,5-b]pyrazine. The reactivity in such substitutions is influenced by the solvent polarity and the nature of the leaving group, with chloride being an effective leaving group.

While direct examples on the Current time information in Bangalore, IN.thiazolo[4,5-b]pyrazine core can be limited in publicly available literature, studies on closely related heterocyclic systems provide valuable insights. For instance, the regioselective nucleophilic aromatic substitution on 3,6-dibromoisothiazolo[4,5-b]pyridine, a structurally analogous system, has been demonstrated with various N-nucleophiles. rsc.org In these reactions, secondary and tertiary amines readily displace the bromine at the 3-position (equivalent to the C2 position in the thiazolopyrazine system) in good to excellent yields. rsc.org

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions

Substrate Nucleophile Reagents and Conditions Product Yield (%) Reference(s)
2-Chloro- Current time information in Bangalore, IN.thiazolo[4,5-b]pyrazine Sodium thiomethoxide DMSO, 80°C, 3 h 2-(Methylthio)- Current time information in Bangalore, IN.thiazolo[4,5-b]pyrazine -
3,6-Dibromoisothiazolo[4,5-b]pyridine Morpholine Ethanol 3-Morpholino-6-bromoisothiazolo[4,5-b]pyridine 92-97 rsc.org
3,6-Dibromoisothiazolo[4,5-b]pyridine (2S,6R)-2,6-Dimethylmorpholine Ethanol 3-((2S,6R)-2,6-Dimethylmorpholino)-6-bromoisothiazolo[4,5-b]pyridine 92-97 rsc.org

Advanced Cross-Coupling Reactions (e.g., Suzuki Coupling) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds and introducing aryl or heteroaryl substituents onto the Current time information in Bangalore, IN.thiazolo[4,5-b]pyrazine core. These reactions typically involve the coupling of a halo-substituted Current time information in Bangalore, IN.thiazolo[4,5-b]pyrazine with a boronic acid or its ester derivative.

The C6 position is a common site for Suzuki coupling, allowing for the diversification of the thiazolopyrazine scaffold. For instance, 6-bromo- Current time information in Bangalore, IN.thiazolo[4,5-b]pyrazine derivatives can be coupled with various aryl or heteroaryl boronic acids to introduce a wide range of substituents. The choice of catalyst is crucial for the success of these reactions, with palladium complexes bearing phosphine (B1218219) ligands, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), often being effective for the coupling of heteroaryl halides.

While the broader application of Suzuki coupling on this specific heterocycle is a logical extension of established synthetic methodologies, detailed examples in the literature can be sparse. However, the successful application of Suzuki reactions on other nitrogen-containing heterocycles, such as indazoles and triazines, underscores the potential of this strategy for functionalizing the Current time information in Bangalore, IN.thiazolo[4,5-b]pyrazine core. nus.edu.sgnih.govresearchgate.net

Table 3: Representative Suzuki Coupling for C-C Bond Formation

Substrate Coupling Partner Catalyst/Base/Solvent Product Reference(s)
6-Bromo- Current time information in Bangalore, IN.thiazolo[4,5-b]pyrazine derivative Aryl/Heteroaryl boronic acid Pd(dppf)Cl₂ / K₂CO₃ / Toluene 6-Aryl/Heteroaryl- Current time information in Bangalore, IN.thiazolo[4,5-b]pyrazine derivative
6-Chloro-1,3,5-triazine derivative Aryl boronic acid Pd(PPh₃)₄ / Na₂CO₃ / DME/H₂O 6-Aryl-1,3,5-triazine derivative nus.edu.sg

Modification of Peripheral Functionalities and Reactive Sites

Beyond the direct functionalization of the heterocyclic core, the modification of existing peripheral substituents offers another avenue for creating diverse derivatives.

Amino groups on the Current time information in Bangalore, IN.thiazolo[4,5-b]pyrazine ring can be further functionalized. For example, a 2-amino group can be converted into a carbamate, such as through a reaction with ethyl chloroformate, to yield ethyl (6-ethynyl Current time information in Bangalore, IN.thiazolo[4,5-b]pyrazin-2-yl)carbamate. smolecule.com

The methyl group at the C2 position, as mentioned earlier, is a reactive site for Knoevenagel condensation, allowing for the introduction of extended conjugated systems. jst.go.jpresearchgate.net This reactivity highlights the ability to use a simple alkyl substituent as a handle for more complex molecular architectures.

Furthermore, the thiazole ring itself can be modified. For instance, the reduction of the C=N bond within the thiazole ring of Current time information in Bangalore, IN.thiazolo[4,5-b]pyridines, a closely related system, has been reported, leading to 2,3-dihydro Current time information in Bangalore, IN.thiazolo[4,5-b]pyridine (B1357651) derivatives. This transformation alters the planarity and electronic properties of the heterocyclic system.

Table 4: Examples of Peripheral Functionality Modification

Starting Functionality Reaction Type Reagents and Conditions Modified Functionality Reference(s)
2-Amino Carbamate formation Ethyl chloroformate 2-(Ethoxycarbonyl)amino smolecule.com
2-Methyl Knoevenagel condensation Aldehyde, Piperidine, Acetic Acid 2-Styryl jst.go.jpresearchgate.net
Thiazole Ring Reduction - Dihydrothiazole Ring -

Theoretical and Computational Investigations Of 1 2 Thiazolo 4,5 B Pyrazine

Electronic Structure, Molecular Orbitals, and Reactivity Profiling

Quantum chemical calculations have been employed to investigate the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding the electronic transitions and reactivity of the molecule. For instance, in derivatives of thiazolo[4,5-b]pyrazine, the HOMO is often localized on the electron-rich portions of the molecule, while the LUMO is centered on the electron-deficient pyrazine (B50134) ring. This separation of frontier orbitals has implications for the molecule's potential in optoelectronic applications.

Table 1: Frontier Molecular Orbital (FMO) Energies and Reactivity Descriptors for Investigated Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
4c -6.12-2.543.58
6c -6.08-2.613.47
11c -6.32-2.593.73

This table is interactive. You can sort and filter the data by clicking on the column headers.

Data sourced from a study on pyrazine-linked thiazole (B1198619) analogs, providing insights into the electronic properties of related heterocyclic systems. researchgate.net

Quantum Chemical Calculations (e.g., DFT, ab initio) for Structural and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the structural and electronic properties of researchgate.netnih.govthiazolo[4,5-b]pyrazine and its derivatives. These methods allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic spectra.

DFT calculations, using functionals such as B3LYP and LC-BLYP with appropriate basis sets like 6-311+G(d,p), have been successfully applied to predict the absorption and fluorescence spectra of thiazolo[4,5-b]pyrazine derivatives. researchgate.net Time-dependent DFT (TD-DFT) is a particularly useful extension for studying excited-state properties and electronic transitions. researchgate.netsciencepg.com These calculations can provide valuable insights into the photophysical behavior of these compounds, which is essential for their application in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

Ab initio methods, while computationally more demanding, can provide highly accurate benchmark data for structural and electronic properties. These methods are often used to validate the results obtained from DFT calculations and to provide a deeper understanding of the electronic structure. For instance, ab initio calculations can be used to precisely determine bond lengths, bond angles, and torsional angles, which are crucial for understanding the three-dimensional structure of the molecule.

The choice of computational method and basis set is critical for obtaining reliable results. For example, studies on related heterocyclic systems have shown that the inclusion of diffuse and polarization functions in the basis set is important for accurately describing the electronic properties of molecules with heteroatoms.

Conformational Analysis and Tautomeric Equilibrium Studies ofresearchgate.netnih.govthiazolo[4,5-b]pyrazine Derivatives

The biological activity and physical properties of researchgate.netnih.govthiazolo[4,5-b]pyrazine derivatives can be significantly influenced by their three-dimensional conformation and the potential for tautomerism. Computational methods are invaluable for exploring the conformational landscape and predicting the relative stabilities of different tautomers.

Conformational analysis involves systematically studying the variation of molecular energy with respect to the rotation around single bonds. This allows for the identification of the most stable conformers and the energy barriers between them. For derivatives of researchgate.netnih.govthiazolo[4,5-b]pyrazine with flexible side chains, understanding the preferred conformations is crucial for predicting their interaction with biological targets.

Tautomerism, the interconversion of structural isomers, is another important aspect to consider, particularly for derivatives with functional groups that can exist in different forms (e.g., keto-enol or amine-imine tautomerism). Quantum chemical calculations can be used to determine the relative energies of different tautomers and to predict the position of the tautomeric equilibrium. For example, in the case of researchgate.netdmed.org.uaactascientific.comthiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, a related heterocyclic system, both bis-amide and bis-enol forms can exist, and their equilibrium can be studied computationally. mdpi.comresearchgate.net The presence of different tautomers can have a profound impact on the chemical reactivity and biological activity of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in the rational design of new molecules with improved properties.

In the context of researchgate.netnih.govthiazolo[4,s-b]pyrazine derivatives, QSAR studies can be employed to identify the key structural features that are responsible for a particular biological activity. The process typically involves calculating a set of molecular descriptors for each compound in a training set, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electronic fields). These descriptors are then correlated with the observed biological activity using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS).

A QSAR study on 3H-thiazolo[4,5-b]pyridin-2-one derivatives, a structurally related class of compounds, successfully identified key molecular properties that influence their antioxidant activity. dmed.org.ua The developed QSAR models demonstrated good predictive power, enabling the in silico screening of virtual libraries to identify new and more potent antioxidant candidates. dmed.org.ua This highlights the potential of QSAR in guiding the synthesis and optimization of researchgate.netnih.govthiazolo[4,5-b]pyrazine derivatives for various therapeutic applications. The applicability domain of the QSAR model is an important consideration to ensure that the predictions are reliable for new compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand) and a biological macromolecule (target), such as a protein or DNA. These techniques are fundamental in drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. For derivatives of researchgate.netnih.govthiazolo[4,5-b]pyrazine, docking studies have been used to elucidate their binding modes with various biological targets. For instance, docking studies on thiazolo[4,5-b]pyridine (B1357651) derivatives have been used to preselect compounds for in vitro testing of their anti-inflammatory activity. nih.govresearchgate.net

Molecular dynamics simulations provide a more dynamic picture of the ligand-target interaction by simulating the movement of atoms over time. MD simulations can be used to assess the stability of the docked complex, to calculate binding free energies, and to understand the conformational changes that occur upon ligand binding. These simulations offer a more realistic representation of the biological system compared to the static picture provided by molecular docking. In studies of related thiazolo[5,4-b]pyridine derivatives, molecular docking was used to investigate their interaction with DNA, predicting an intercalative binding mode. actascientific.com

Photophysical Properties and Optoelectronic Applications Of 1 2 Thiazolo 4,5 B Pyrazine Derivatives

Fluorescence Characteristics and Emission Tuning via Structural Modification

Derivatives of nih.govresearchgate.netthiazolo[4,5-b]pyrazine (TPy) have been the subject of spectroscopic and computational studies to understand their fluorescence properties. The core TPy structure is similar to that of the bioluminescent light emitter, Cypridina oxyluciferin. rsc.org The fluorescence quantum yield and emission wavelengths of TPy derivatives can be systematically altered by the introduction of different substituents.

Research has shown that the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃) and dimethylamino (-N(CH₃)₂), onto a phenyl group at the C2 position of the TPy core leads to an increase in the fluorescence yield. nih.gov Similarly, placing phenyl and 4-(dimethylamino)phenyl groups at the C2 and C6 positions, respectively, also enhances the fluorescence efficiency. nih.gov This enhancement is attributed to the modulation of the electronic structure of the molecule, which affects the radiative decay pathways from the excited state.

A study on 2,6- and 2,5-diphenylthiazolo[4,5-b]pyrazine derivatives revealed that the 2,6-diphenyl isomers are more efficient fluorophores than their 2,5-diphenyl counterparts. researchgate.net Furthermore, the introduction of an electron-withdrawing cyano group on the 2-phenyl ring of a 2,6-diphenyl derivative resulted in an excellent fluorophore with high fluorescence yields and significant solvatochromism. researchgate.net These findings provide valuable insights for the rational design of novel TPy-based fluorophores with tailored emission characteristics.

Table 1: Effect of Substituents on the Fluorescence Quantum Yield of nih.govresearchgate.netthiazolo[4,5-b]pyrazine Derivatives

Derivative Substituent at C2 Substituent at C6 Solvent Fluorescence Quantum Yield (Φf)
TPy-1 Phenyl H Dichloromethane (B109758) Low
TPy-2 4-Methoxyphenyl H Dichloromethane Moderate
TPy-3 4-(Dimethylamino)phenyl H Dichloromethane High
TPy-4 Phenyl 4-(Dimethylamino)phenyl Dichloromethane High

Solvatochromism and Environmental Effects onnih.govresearchgate.netthiazolo[4,5-b]pyrazine Fluorescence

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a notable feature of certain nih.govresearchgate.netthiazolo[4,5-b]pyrazine derivatives. This property arises from changes in the electronic distribution of the molecule in its ground and excited states, which are influenced by the surrounding solvent molecules.

The introduction of electron-donating groups not only increases the fluorescence yield but also imparts solvatochromic character to the TPy derivatives. nih.gov In related systems, such as phenothiazine-based dyes incorporating a thiazolo[4,5-b]quinoxaline moiety, a strong intramolecular charge transfer (ICT) is observed, leading to significant Stokes shifts. nih.govresearchgate.net The increase in solvent polarity can lead to a twisted intramolecular charge transfer (TICT) process, which dramatically affects the emission properties. nih.gov For these dyes, the non-radiative decay constant increases significantly with solvent polarity, indicating a change from an ICT emissive state in non-polar solvents to a TICT emitting state in highly polar solvents. nih.gov

This sensitivity of the fluorescence emission to the local environment makes these compounds promising candidates for use as fluorescent probes to study the polarity of microenvironments.

Bandgap Engineering and Electronic Properties for Organic Semiconductor Applications

The electronic properties of nih.govresearchgate.netthiazolo[4,5-b]pyrazine derivatives can be engineered to make them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical parameter that determines the electronic and optical properties of an organic semiconductor.

By strategically modifying the molecular structure of TPy derivatives, it is possible to tune their HOMO and LUMO energy levels and, consequently, their bandgap. The application of fused-ring thieno[3,4-b]pyrazines in conjugated organic polymers has proven to be an effective approach for producing low band gap materials. rsc.org The electronic nature of functional groups can be used to tune the electronic properties of these systems. nih.gov

In the broader context of heterocyclic compounds for organic electronics, controlling the molecular configuration is an effective strategy for tuning the bandgaps of organic semiconductors. frontiersin.orgnih.gov For instance, altering the molecular structure from a planar to a non-planar "armchair-like" configuration can substantially increase the bandgap. frontiersin.orgnih.gov While specific studies on the bandgap engineering of nih.govresearchgate.netthiazolo[4,5-b]pyrazine for organic semiconductor applications are emerging, the principles established for structurally similar heterocyclic systems suggest a high potential for this class of compounds.

Table 2: Frontier Molecular Orbital Energies and Bandgaps of Representative Heterocyclic Systems

Compound Family HOMO (eV) LUMO (eV) Optical Bandgap (eV)
Thieno[3,4-b]pyrazine Derivatives Tunable Tunable ~1.0 - 2.0
Thiazolo[5,4-d]thiazole (B1587360) Derivatives -5.5 to -5.0 -3.0 to -2.5 ~2.5 - 3.0
Aryl-fused Tetrathianaphthalenes ~ -5.38 ~ -2.36 ~ 3.02

Note: This table provides typical ranges for related heterocyclic systems to illustrate the concept of bandgap engineering. The values for nih.govresearchgate.netthiazolo[4,5-b]pyrazine derivatives would depend on their specific substitution patterns.

Development ofnih.govresearchgate.netthiazolo[4,5-b]pyrazine as Fluorescent Probes and Chemical Sensors

The sensitivity of the fluorescence of nih.govresearchgate.netthiazolo[4,5-b]pyrazine derivatives to their local environment makes them excellent candidates for the development of fluorescent probes and chemical sensors. rsc.org A fluorescent probe is a molecule that exhibits a change in its fluorescence properties upon interacting with a specific analyte or a change in its environment.

The design of fluorescent probes often involves incorporating a recognition moiety for a specific analyte into the fluorophore structure. Upon binding of the analyte, a change in the electronic properties of the fluorophore occurs, leading to a detectable change in the fluorescence signal, such as an increase or decrease in intensity, or a shift in the emission wavelength.

While the direct application of nih.govresearchgate.netthiazolo[4,5-b]pyrazine as fluorescent probes is an active area of research, related heterocyclic systems have been successfully employed. For instance, luminescent metal-organic frameworks (LMOFs) based on thiazolo[5,4-d]thiazole have been developed as chemosensors for the detection of environmental contaminants. scientificarchives.com Furthermore, probes based on 1,2,4,5-tetrazine (B1199680) have been used for imaging superoxide (B77818) in living cells with high specificity. researchgate.net These examples highlight the potential of nitrogen- and sulfur-containing heterocyclic systems, including nih.govresearchgate.netthiazolo[4,5-b]pyrazine, in the design of advanced fluorescent probes for a variety of applications in chemistry, biology, and environmental science.

Mechanistic Investigations of Biological Interactions Of 1 2 Thiazolo 4,5 B Pyrazine Analogs

Enzyme Inhibition Mechanisms and Molecular Target Identification

Derivatives of the thiazolo[4,5-b]pyrazine scaffold and its analogs have been investigated as inhibitors of several key enzymes implicated in various diseases. The mechanisms of inhibition and the specific molecular targets identified are diverse, reflecting the chemical versatility of this heterocyclic system.

Acyl-ACP Thioesterase: While direct studies on researchgate.netnih.govthiazolo[4,5-b]pyrazine analogs are limited, research on the closely related 2,3-dihydro researchgate.netnih.govthiazolo[4,5-b]pyridine (B1357651) scaffold has identified these compounds as potent inhibitors of acyl-ACP thioesterase. This enzyme is crucial in fatty acid biosynthesis. The thiazolo[4,5-b]pyridine core is a key structural feature for this inhibitory activity.

15-Lipoxygenase (15-LOX): Thiazole-containing compounds have been identified as direct inhibitors of 5-lipoxygenase, a related enzyme in the same family as 15-lipoxygenase. For instance, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine has demonstrated potent anti-inflammatory activity by inhibiting 5-LOX. This suggests that the thiazole (B1198619) moiety within the researchgate.netnih.govthiazolo[4,5-b]pyrazine ring system could play a crucial role in binding to the active site of lipoxygenase enzymes, which are involved in inflammatory pathways.

MurD Ligase: While specific studies on researchgate.netnih.govthiazolo[4,5-b]pyrazine analogs as MurD ligase inhibitors are not extensively documented, the broader class of thiazole derivatives has been explored for antibacterial activity through the inhibition of various bacterial enzymes.

DNA Gyrase: The thiazole scaffold is a known pharmacophore for the inhibition of DNA gyrase, an essential bacterial enzyme. For example, morpholine-based thiazole derivatives have shown potent DNA gyrase inhibitory activity, with some compounds exhibiting better efficacy than ciprofloxacin. Molecular docking studies indicate that these compounds bind to the same active pocket of DNA gyrase as ciprofloxacin, suggesting a competitive inhibition mechanism. It is plausible that the thiazole portion of the researchgate.netnih.govthiazolo[4,5-b]pyrazine nucleus could facilitate similar interactions.

Adenosine (B11128) Receptors: The structural similarity of the researchgate.netnih.govthiazolo[4,5-b]pyrazine core to purines suggests its potential as a modulator of purinergic receptors, such as adenosine receptors. While direct evidence is limited, related heterocyclic systems like pyrazolo-triazolo-pyrimidines have been extensively studied as adenosine receptor antagonists. The pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine scaffold, for instance, has yielded highly potent and selective human A3 adenosine receptor antagonists. The key interactions for these antagonists often involve hydrogen bonding and hydrophobic interactions within the receptor's binding pocket.

STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein involved in cancer cell proliferation and survival. Although direct inhibition of STAT3 by researchgate.netnih.govthiazolo[4,5-b]pyrazine derivatives is not well-documented, related heterocyclic structures have been identified as STAT3 pathway inhibitors. For example, pyrazole-containing 1,2,4-triazolo-[3,4-b]thiadiazines have been shown to selectively inhibit the STAT3 signaling pathway, leading to anti-proliferative activity and a reduction in phosphorylated STAT3 levels. This suggests that the nitrogen-rich heterocyclic core of researchgate.netnih.govthiazolo[4,5-b]pyrazine could potentially be adapted to target the STAT3 pathway.

Target Enzyme/ReceptorAnalog ScaffoldKey Findings
Acyl-ACP Thioesterase2,3-dihydro researchgate.netnih.govthiazolo[4,5-b]pyridinePotent inhibition, highlighting the importance of the fused heterocyclic core.
15-Lipoxygenase1,3-Thiazole-2-amineDirect inhibition of the related 5-LOX enzyme, indicating potential for anti-inflammatory activity.
DNA GyraseMorpholine-based thiazolesPotent inhibition, with some analogs surpassing the activity of ciprofloxacin.
Adenosine ReceptorsPyrazolo-triazolo-pyrimidinesHigh-affinity antagonists, particularly for the A3 subtype.
STAT3Pyrazole-containing 1,2,4-triazolo-[3,4-b]thiadiazinesSelective inhibition of the STAT3 signaling pathway.

Modulation of Biochemical Pathways at the Molecular and Cellular Level

The interaction of researchgate.netnih.govthiazolo[4,5-b]pyrazine analogs with their molecular targets can lead to the modulation of various biochemical pathways, resulting in observable cellular effects. For instance, the inhibition of enzymes like acyl-ACP thioesterase can disrupt fatty acid biosynthesis, which is crucial for cell membrane integrity and signaling.

In the context of cancer, the inhibition of signaling proteins like STAT3 by related heterocyclic compounds leads to a cascade of downstream effects. These include the downregulation of genes involved in cell survival and proliferation, ultimately inducing apoptosis in cancer cells.

Furthermore, the interaction of thiazole derivatives with DNA gyrase in bacteria disrupts DNA replication and repair processes, leading to bacterial cell death. This highlights the potential of these compounds to modulate fundamental cellular processes in pathogenic organisms.

Structure-Activity Relationship (SAR) Studies for Understanding Molecular Recognition and Binding Modes

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of researchgate.netnih.govthiazolo[4,5-b]pyrazine analogs. While comprehensive SAR for this specific scaffold is still emerging, studies on related heterocyclic systems provide valuable insights.

For triazolo[4,5-b]pyrazine derivatives that inhibit the c-MET receptor tyrosine kinase, 3D-QSAR and molecular docking studies have revealed the importance of hydrophobic and electrostatic fields for their activity. Key interactions with amino acid residues such as Asp1222, Met1160, and Tyr1230 in the binding site are critical for potent inhibition.

In the case of pyrazolo-triazolo-pyrimidine based adenosine A3 receptor antagonists, SAR studies have shown that substitutions at the N5 and N8 positions of the heterocyclic core significantly influence affinity and selectivity. For example, it has been observed that the affinity for the A3 receptor decreases as the molecular volume of the substituent at the N8 position increases.

Interactions with Macromolecular Biological Targets

The biological activity of researchgate.netnih.govthiazolo[4,5-b]pyrazine analogs is predicated on their ability to interact with macromolecular targets, primarily proteins and nucleic acids. The pyrazine (B50134) moiety, due to its heteroaromatic nature, can engage in a variety of interactions. nih.govresearchgate.net

Protein Interactions: A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) has shown that the most frequent interaction is a hydrogen bond to a pyrazine nitrogen atom acting as an acceptor. nih.govresearchgate.net Weak hydrogen bonds with a pyrazine hydrogen as a donor, as well as π-interactions, are also common. nih.govresearchgate.net The binding mode of the pyrazine fragment is often complex, involving a combination of these interactions. nih.govresearchgate.net These findings suggest that the pyrazine portion of the researchgate.netnih.govthiazolo[4,5-b]pyrazine scaffold is well-suited for forming specific and stable interactions within protein binding pockets. nih.govresearchgate.net

Emerging Applications and Future Research Directions For 1 2 Thiazolo 4,5 B Pyrazine

Development of Next-Generation Synthetic Methodologies for Complex Analogs

The development of efficient and versatile synthetic methods is crucial for exploring the full potential of the nih.govnih.govthiazolo[4,5-b]pyrazine scaffold. Future research will likely focus on next-generation methodologies that allow for the rapid and diverse synthesis of complex analogs.

One promising approach is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction times, increase yields, and improve the purity of various heterocyclic compounds. For instance, microwave irradiation has been successfully employed in the one-pot, three-component synthesis of bioactive thiazolyl-pyridazinediones, demonstrating its potential for the efficient construction of related heterocyclic systems nih.gov. The application of microwave technology to the synthesis of nih.govnih.govthiazolo[4,5-b]pyrazine analogs could significantly streamline the preparation of libraries of compounds for biological screening and materials science applications.

Another key area of development is the use of flow chemistry . Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. Flow chemistry has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including pyrazoles and their fused derivatives nih.gov. The adoption of flow chemistry for the synthesis of nih.govnih.govthiazolo[4,5-b]pyrazine could enable the on-demand production of complex analogs with high purity.

Furthermore, the development of novel catalytic systems will be instrumental in the functionalization of the nih.govnih.govthiazolo[4,5-b]pyrazine core. This includes the use of transition-metal catalysts for cross-coupling reactions to introduce a variety of substituents at specific positions of the heterocyclic scaffold. Such methods would provide access to a vast chemical space of derivatives with tailored properties.

Synthetic MethodologyPotential Advantages for nih.govnih.govthiazolo[4,5-b]pyrazine Synthesis
Microwave-Assisted SynthesisRapid reaction times, increased yields, improved purity
Flow ChemistryPrecise reaction control, scalability, improved safety
Novel Catalytic SystemsVersatile functionalization, access to diverse analogs

Exploration of Unexplored Molecular Targets for Chemical Biology Probes

The unique structural and electronic features of the nih.govnih.govthiazolo[4,5-b]pyrazine scaffold make it an attractive candidate for the development of chemical biology probes to investigate unexplored molecular targets.

A significant area of future research will be the design and synthesis of photoaffinity probes based on the nih.govnih.govthiazolo[4,5-b]pyrazine core. Photoaffinity labeling is a powerful technique for identifying the protein targets of small molecules nih.gov. By incorporating a photoreactive group, such as a diazirine or benzophenone, and a reporter tag into a nih.govnih.govthiazolo[4,5-b]pyrazine derivative, researchers can create tools to covalently label and identify its binding partners in complex biological systems nih.govmdpi.comnih.gov. This approach could unveil novel mechanisms of action and therapeutic targets for this class of compounds. The general design of such a probe would involve the nih.govnih.govthiazolo[4,5-b]pyrazine as the affinity/specificity unit, a photoreactive moiety, and an identification/reporter tag nih.gov.

The development of fluorescent probes based on this scaffold is another promising avenue. The intrinsic fluorescence of some heterocyclic systems can be exploited to visualize and track biological processes in real-time. By functionalizing the nih.govnih.govthiazolo[4,5-b]pyrazine core with fluorophores or developing derivatives that are inherently fluorescent, it may be possible to create probes for cellular imaging and high-throughput screening assays.

Furthermore, the synthesis of biotinylated or clickable analogs of nih.govnih.govthiazolo[4,5-b]pyrazine would facilitate pull-down experiments to identify interacting proteins and other biomolecules. These chemical tools are essential for target deconvolution and understanding the molecular basis of the biological activities of these compounds.

Integration ofnih.govnih.govthiazolo[4,5-b]pyrazine into Advanced Materials and Nanotechnology

The pyrazine (B50134) moiety is known to be a component in sensitizers for dye-sensitized solar cells (DSSCs), suggesting that the nih.govnih.govthiazolo[4,5-b]pyrazine scaffold could have applications in organic electronics rsc.org. The electron-deficient nature of the pyrazine ring, combined with the electron-rich thiazole (B1198619) ring, could lead to interesting photophysical and electrochemical properties.

Future research could explore the synthesis of nih.govnih.govthiazolo[4,5-b]pyrazine-based dyes for use in DSSCs. By tuning the donor-π-acceptor (D-π-A) architecture of these molecules, it may be possible to achieve broad and intense light absorption, leading to high power conversion efficiencies rsc.orgmdpi.com.

The development of organic semiconductors based on the nih.govnih.govthiazolo[4,5-b]pyrazine core is another area of interest. The planar structure and potential for π-π stacking of this heterocyclic system could facilitate charge transport, making it a candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

In the realm of nanotechnology, functionalization of nanoparticles with nih.govnih.govthiazolo[4,5-b]pyrazine derivatives could lead to novel hybrid materials with unique properties. For example, coating gold or quantum dot nanoparticles with these molecules could enhance their stability and introduce new functionalities for applications in sensing, imaging, and catalysis.

Sustainable and Green Chemistry Approaches innih.govnih.govthiazolo[4,5-b]pyrazine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. Future research on nih.govnih.govthiazolo[4,5-b]pyrazine will undoubtedly focus on developing more sustainable and eco-friendly synthetic routes.

Microwave-assisted synthesis , as mentioned earlier, is a key green chemistry technique that can significantly reduce reaction times and energy consumption nih.govnih.govrsc.orgmdpi.comsemanticscholar.org. The use of environmentally benign solvents , such as water or ethanol, and the development of catalyst-free reactions will also be important areas of focus. For example, green synthetic protocols for related heterocyclic systems have been developed using heterogeneous catalysts that can be easily recovered and reused rsc.org.

Multicomponent reactions (MCRs) represent another green synthetic strategy that allows for the construction of complex molecules in a single step from three or more starting materials. This approach improves atom economy and reduces waste generation. The development of MCRs for the synthesis of nih.govnih.govthiazolo[4,5-b]pyrazine analogs would be a significant advancement in the sustainable production of these compounds rsc.orgresearchgate.net.

Green Chemistry ApproachBenefit for nih.govnih.govthiazolo[4,5-b]pyrazine Synthesis
Microwave-Assisted SynthesisReduced energy consumption and reaction times
Use of Green SolventsMinimized environmental pollution
Catalyst-Free ReactionsAvoidance of toxic and expensive catalysts
Multicomponent ReactionsImproved atom economy and reduced waste

Advanced Spectroscopic and Analytical Techniques for Probingnih.govnih.govthiazolo[4,5-b]pyrazine Interactions

A variety of advanced spectroscopic and analytical techniques are essential for the characterization of nih.govnih.govthiazolo[4,5-b]pyrazine derivatives and for studying their interactions with biological targets and materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of these compounds. One- and two-dimensional NMR techniques, such as 1H, 13C, HMQC, and HMBC, are routinely used to confirm the chemical structure of newly synthesized analogs beilstein-journals.orgnih.gov.

Mass spectrometry (MS) is another critical technique for determining the molecular weight and elemental composition of nih.govnih.govthiazolo[4,5-b]pyrazine derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming molecular formulas mdpi.comresearchgate.netsapub.org.

X-ray crystallography provides unambiguous determination of the three-dimensional structure of these molecules in the solid state. This technique is invaluable for confirming connectivity, stereochemistry, and for studying intermolecular interactions in the crystal lattice mdpi.comunimelb.edu.au.

To study the interactions of nih.govnih.govthiazolo[4,5-b]pyrazine derivatives with biomolecules, techniques such as fluorescence spectroscopy and surface plasmon resonance (SPR) can be employed. These methods can provide quantitative information about binding affinities and kinetics.

Q & A

Q. What synthetic routes are commonly used to prepare [1,3]thiazolo[4,5-b]pyrazine derivatives?

The synthesis typically involves cyclocondensation of amidopyrazines with thiols or thioureas, followed by functionalization via Suzuki coupling to introduce aryl/heteroaryl substituents. For example, methyl-substituted derivatives are synthesized using optimized Suzuki reactions with Pd catalysts (e.g., Pd(dppf)Cl₂) and boronic acids . Key intermediates like 6-bromo-5-(2-fluorophenyl) derivatives are prepared via coupling of bromopyridin-2-amine with arylboronic acids under Na₂CO₃-mediated conditions .

Q. How are [1,3]thiazolo[4,5-b]pyrazines screened for antimicrobial activity?

Antitubercular activity is evaluated using the microplate Alamar blue assay (MABA) against Mycobacterium tuberculosis H37Rv. Derivatives like 2-aryl-4H-[1,3]thiazolo[4,5-b]indoles are tested at concentrations ranging from 0.5–50 µg/mL, with isoniazid (INH) as a reference drug . For broader antimicrobial screening, MIC (minimum inhibitory concentration) assays against gram-positive/negative bacteria and fungi are performed using standardized protocols like broth microdilution .

Q. What structural modifications enhance fluorescence properties in thiazolo[4,5-b]pyrazines?

Substitution at the C2 position with electron-donating groups (e.g., methoxy, dimethylamino) increases fluorescence quantum yield. For example, 2-phenyl-TPy derivatives with dimethylamino groups exhibit solvatochromism and improved brightness. Spectroscopic analysis (UV-Vis, fluorescence) combined with TD-DFT calculations (B3LYP/6-311+G(d,p)) validates these effects .

Advanced Research Questions

Q. How do solvent polarity and substituents influence photophysical properties in computational studies?

LC-BLYP/6-311+G(d,p) with implicit solvent models (e.g., cyclohexane vs. methanol) reveals that polar solvents stabilize charge-transfer states in derivatives with -NMe₂ or -CN groups, leading to larger Stokes shifts (Δλ ~50–100 nm). Solvent polarity also modulates oscillator strength, with methanol enhancing fluorescence brightness in polarizable derivatives . Tuning the LC-BLYP damping parameter (ω = 0.15–0.20 Bohr⁻¹) improves agreement with experimental spectra .

Q. What challenges arise in hydrogenating thiazolo[4,5-b]pyridines to 2,3-dihydro derivatives?

Direct hydrogenation using Pd/C or hydrazine fails due to sulfur poisoning. Optimized methods involve BH₃·NH₃ with tris(pentafluorophenyl)borane (Lewis acid) and formic acid, selectively reducing the thiazole ring while preserving pyridine. For example, 6-bromo-5-(2-fluorophenyl)-2,3-dihydro[1,3]thiazolo[4,5-b]pyridine is synthesized with >80% yield via this route .

Q. How can molecular docking guide SAR studies for antitumor activity?

Docking into targets like c-Met kinase (PDB: 3LQ8) identifies key interactions:

  • The thiazolo[4,5-b]pyrazine core forms π-π stacking with Phe1133.
  • Substituents like quinoline-6-ylmethyl enhance binding via hydrophobic contacts with Val1092 and Lys1110. Derivatives with spiro[indoline-3,4'-piperidine]-2-one substituents show 3-fold higher activity than parent compounds, validated by IC₅₀ assays .

Q. What synthetic strategies address contradictions in regioselectivity during functionalization?

Conflicting reactivity in halogenation (e.g., C5 vs. C7 positions) is resolved using directing groups. For instance, bromination of 5,7-dimethyl-6-phenylazo-TPy derivatives occurs selectively at C3 when using NBS in DMF. Aminomethylation at C3 with phenylamine derivatives further diversifies the scaffold .

Q. How does Knoevenagel condensation expand functionalization of thiazolo[4,5-b]pyrazines?

Unlike benzothiazoles, 2-methyl-TPy derivatives undergo Knoevenagel reactions with aldehydes (e.g., benzaldehyde) under mild conditions (EtOH, 50°C), yielding α,β-unsaturated ketones. This method enables rapid synthesis of fluorescent probes (e.g., tau protein ligands) without requiring harsh bases .

Methodological Insights

Optimizing Solid-Phase Synthesis for Library Diversity
A resin-bound isothiocyanate reacts with o-bromo-2-aminopyrazines in a tandem cyclization-Suzuki coupling sequence. Post-functionalization with alkyl halides/acyl chlorides yields N-substituted-2-aminothiazolo[4,5-b]pyrazines. Polar surface area (PSA) calculations (e.g., 60–100 Ų) guide drug-likeness predictions .

Handling Data Discrepancies in Anticancer SAR Studies
Conflicting activity data for phenylazo-substituted derivatives are resolved by testing under uniform conditions (e.g., MTT assays at 72h vs. 48h). For example, 5,7-dimethyl-6-phenylazo-TPy shows IC₅₀ = 12 µM against MCF-7 cells, but activity drops 3-fold in hypoxia. Dose-response curves and ROS scavenging assays clarify mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.